(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a chlorophenyl group, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthalene Derivative:
Chlorophenyl Group Addition: The next step involves the attachment of the 2-chlorophenyl group through a nucleophilic substitution reaction.
Formation of the Prop-2-enamide Moiety: This step includes the formation of the prop-2-enamide structure, which is achieved through a series of condensation reactions.
Final Coupling: The final step involves coupling the naphthalene derivative with the cyano and nitrophenyl groups under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although specific studies would be required to confirm these activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the cyano and nitrophenyl groups suggests potential interactions with nucleophilic sites in biological molecules, possibly inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-[2-(2-chlorophenyl)ethoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- **(E)-3-[2-(2-bromophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide may exhibit unique reactivity due to the specific positioning of its functional groups. The combination of the chlorophenyl and nitrophenyl groups could result in distinct electronic and steric properties, influencing its chemical behavior and biological activity.
Properties
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3O5/c28-23-8-4-2-6-18(23)16-36-26-12-9-17-5-1-3-7-21(17)22(26)13-19(15-29)27(33)30-24-11-10-20(31(34)35)14-25(24)32/h1-14,32H,16H2,(H,30,33)/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZUTDJGUXRGX-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OCC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OCC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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